molecular formula C26H22FN3O2S B4933071 5-(3,3-Diphenylpropyliminomethyl)-1-(2-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

5-(3,3-Diphenylpropyliminomethyl)-1-(2-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

Cat. No.: B4933071
M. Wt: 459.5 g/mol
InChI Key: YKSMYRZBNLAXOH-UHFFFAOYSA-N
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Description

The compound “5-(3,3-Diphenylpropyliminomethyl)-1-(2-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one” is a synthetic organic molecule that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the diphenylpropyliminomethyl group: This could be introduced through a Schiff base formation reaction, where an amine reacts with an aldehyde or ketone.

    Hydroxylation and thiolation: These functional groups can be introduced through selective oxidation and substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,3-Diphenylpropyliminomethyl)-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
  • 5-(3,3-Diphenylpropyliminomethyl)-1-(2-bromophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

Uniqueness

The presence of the fluorophenyl group in “5-(3,3-Diphenylpropyliminomethyl)-1-(2-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one” might confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

5-(3,3-diphenylpropyliminomethyl)-1-(2-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c27-22-13-7-8-14-23(22)30-25(32)21(24(31)29-26(30)33)17-28-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,20,32H,15-16H2,(H,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSMYRZBNLAXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3F)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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